Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. Non-Fluorinated Analog
The introduction of a fluorine atom into the phenyl ring significantly alters the compound's physicochemical profile, a critical factor for CNS drug candidates. The target compound exhibits a measured LogP of 3.24 and a Polar Surface Area (PSA) of 25.78 Ų . Compared to its direct non-fluorinated analog, 3-chloro-4-methyl-6-phenylpyridazine (CAS 28657-39-8), which has a molecular weight of 204.66 g/mol, our target compound is more lipophilic and heavier (222.65 g/mol) . While exact LogP values for the non-fluorinated analog are not experimentally reported in the same database, the increased lipophilicity is a direct consequence of fluorine substitution, which is a well-established strategy to improve blood-brain barrier (BBB) permeability and metabolic stability in CNS drug design. This property ensures that the final 3-amino derivatives retain a more favorable profile for in vivo CNS studies.
| Evidence Dimension | Lipophilicity and Molecular Size for CNS Drug-Like Properties |
|---|---|
| Target Compound Data | LogP = 3.24; Molecular Weight = 222.65; PSA = 25.78 Ų |
| Comparator Or Baseline | 3-Chloro-4-methyl-6-phenylpyridazine (CAS 28657-39-8); Molecular Weight = 204.66 |
| Quantified Difference | ΔMW = +18.0; LogP increase implied by fluorine substitution (class-level inference). |
| Conditions | Physicochemical data from ChemSrc database; no standardized buffer or temperature specified for LogP. |
Why This Matters
For CNS-targeted programs, even small increases in lipophilicity can drastically improve brain penetration, making this intermediate's properties more desirable for downstream in vivo-active candidates.
